Tetramethyl-rhenium

Description

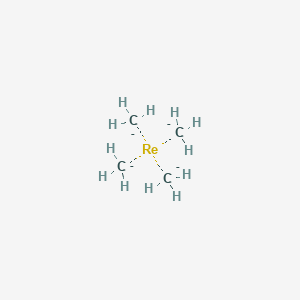

Tetramethyl-rhenium, specifically identified as tetramethyloxorhenium, is an organorhenium compound with the formula C₄H₁₂ORe and a molecular weight of 262.344 g/mol . Its IUPAC name is oxotetramethylrhenium, and it is registered under CAS number 53022-70-1. The compound features a central rhenium atom bonded to four methyl groups and one oxo ligand, forming a trigonal bipyramidal geometry. This structure is stabilized by the high oxidation state of rhenium (Re⁶⁺), which is characteristic of organorhenium complexes .

Tetramethyl-rhenium is synthesized via ligand substitution reactions, often starting from rhenium oxyhalides or oxo-complexes. For example, reactions with methylating agents like methyl lithium or Grignard reagents yield methyl-substituted rhenium species .

Properties

CAS No. |

62534-79-6 |

|---|---|

Molecular Formula |

C4H12Re-4 |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

carbanide;rhenium |

InChI |

InChI=1S/4CH3.Re/h4*1H3;/q4*-1; |

InChI Key |

XXKMERJLHIHCIY-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[Re] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl-rhenium can be synthesized through the reaction of rhenium pentachloride with methyl lithium in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

ReCl5+5CH3Li→Re(CH3)4+5LiCl

Industrial Production Methods: While industrial production methods for tetramethyl-rhenium are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of automated reactors and controlled environments ensures consistent quality and yield.

Types of Reactions:

Oxidation: Tetramethyl-rhenium can undergo oxidation reactions, forming higher oxidation state compounds such as rhenium oxides.

Reduction: It can also be reduced to lower oxidation states, although these reactions are less common.

Substitution: The methyl groups in tetramethyl-rhenium can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halides or phosphines in the presence of a suitable catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Rhenium oxides and other higher oxidation state compounds.

Reduction: Lower oxidation state rhenium compounds.

Substitution: Various organometallic complexes with different ligands.

Scientific Research Applications

Tetramethyl-rhenium has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: Research is ongoing into its potential use in biological systems, particularly in imaging and as a therapeutic agent.

Medicine: Its unique properties make it a candidate for radiopharmaceuticals, especially in cancer treatment.

Industry: Tetramethyl-rhenium is explored for its use in advanced materials, including high-performance alloys and electronic components.

Mechanism of Action

The mechanism by which tetramethyl-rhenium exerts its effects depends on the specific application. In catalysis, it typically acts by facilitating the formation or breaking of chemical bonds through its ability to change oxidation states. In biological systems, it may interact with cellular components, inducing effects such as apoptosis in cancer cells through the generation of reactive oxygen species.

Comparison with Similar Compounds

Methyltrioxorhenium (MTO)

- Formula : CH₃ReO₃

- Structure: A monomethylated rhenium complex with three oxo ligands.

- Properties : MTO is a well-characterized catalyst in oxidation reactions due to its high thermal stability and Lewis acidity. Unlike tetramethyl-rhenium, MTO’s catalytic activity stems from its ability to activate peroxides .

Di-µ-methoxo-tetramethoxo-dirhenium(VI)

- Formula : Re₂O₆(CH₃O)₆

- Structure : A binuclear complex with bridging methoxo ligands.

- Properties : Exhibits metal-metal bonding (Re–Re), enhancing its stability. Tetramethyl-rhenium lacks such intermolecular interactions, making it more reactive toward ligand substitution .

Table 1: Comparison of Organorhenium Compounds

| Compound | Formula | Oxidation State | Key Ligands | Applications | Stability |

|---|---|---|---|---|---|

| Tetramethyl-rhenium | C₄H₁₂ORe | Re⁶⁺ | 4 CH₃, 1 O | Research (limited industrial) | Moderate in air |

| Methyltrioxorhenium | CH₃ReO₃ | Re⁷⁺ | 1 CH₃, 3 O | Catalysis, oxidation | High thermal stability |

| Dirhenium methoxo | Re₂O₆(CH₃O)₆ | Re⁶⁺ | 6 CH₃O, 2 μ-O | Structural studies | High (Re–Re bonding) |

Tetramethylammonium Compounds

Tetramethylammonium Chloride (TMAC)

- Formula : C₄H₁₂NCl

- Structure : A quaternary ammonium salt with four methyl groups.

- Properties: Highly water-soluble and thermally stable. Unlike tetramethyl-rhenium, TMAC is ionic and non-metallic, making it unsuitable for catalytic applications but valuable in phase-transfer catalysis and electrolyte solutions .

Contrast with Tetramethyl-Rhenium

- Bonding : TMAC features ionic N⁺–C bonds, while tetramethyl-rhenium has covalent Re–C bonds.

- Reactivity : TMAC is inert under acidic conditions, whereas tetramethyl-rhenium undergoes ligand substitution in polar solvents .

Transition Metal Methyl Complexes

Tetramethylplatinum(IV)

Tetramethyltin

- Formula : Sn(CH₃)₄

- Properties : A volatile liquid with low toxicity. Unlike tetramethyl-rhenium, it is used in semiconductor manufacturing but lacks redox activity .

Research Findings and Gaps

- Stability : Its stability surpasses that of early transition metal methyl complexes (e.g., Ti, Zr) but lags behind late metals like platinum .

- Literature Gaps: Limited data exist on its spectroscopic behavior and reaction kinetics, reflecting the broader challenge of understudied organorhenium chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.